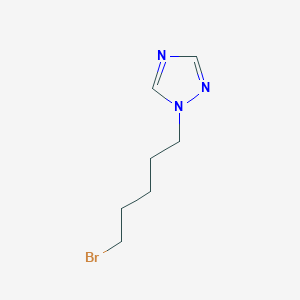

1-(5-Bromopentyl)-1,2,4-triazole

CAS No.:

Cat. No.: VC16013790

Molecular Formula: C7H12BrN3

Molecular Weight: 218.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12BrN3 |

|---|---|

| Molecular Weight | 218.09 g/mol |

| IUPAC Name | 1-(5-bromopentyl)-1,2,4-triazole |

| Standard InChI | InChI=1S/C7H12BrN3/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-5H2 |

| Standard InChI Key | HWYYZWYRICEUDC-UHFFFAOYSA-N |

| Canonical SMILES | C1=NN(C=N1)CCCCCBr |

Introduction

Chemical Identity and Structural Properties

1-(5-Bromopentyl)-1,2,4-triazole (CAS No. 1343291-11-1) has the molecular formula C₇H₁₂BrN₃ and a molecular weight of 218.09 g/mol . The compound’s structure integrates a 1,2,4-triazole core—a five-membered aromatic ring with three nitrogen atoms—and a brominated alkyl side chain. The bromopentyl substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to non-halogenated analogs .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂BrN₃ |

| Molecular Weight | 218.09 g/mol |

| CAS Number | 1343291-11-1 |

| Purity | ≥98% (as reported) |

Agricultural and Industrial Applications

Triazole derivatives are widely used in agrochemicals due to their stability and bioactivity. A 2019 patent (WO2020036134A1) highlights 1,2,4-triazole amides as effective pesticidal agents, particularly against resistant insect strains . The bromopentyl substituent in 1-(5-Bromopentyl)-1,2,4-triazole may enhance soil persistence or systemic distribution in plants, making it a candidate for:

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

| Compound | Structural Feature | Key Property |

|---|---|---|

| 1-(3-Chloropropyl)-1,2,4-triazole | Chlorinated side chain | Enhanced antibacterial activity |

| Fluconazole | Difluorophenyl group | Antifungal (CYP450 inhibition) |

| 1-(4-Methylphenyl)-1,2,4-triazole | Aromatic substitution | Increased bioavailability |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with microbial targets using X-ray crystallography or molecular docking.

-

Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

-

Formulation Development: Optimize delivery systems (e.g., nanoparticles) to enhance stability and efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume